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Compound of Interest

Compound Name: N-Boc-5-methyl-D-tryptophan

Cat. No.: B054327 Get Quote

N-Boc-5-methyl-D-tryptophan is a non-canonical amino acid derivative that serves as a

critical building block in the fields of peptide synthesis and medicinal chemistry. Its unique

structural features—the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the unnatural

D-chiral center, and the methyl-substituted indole side chain—offer strategic advantages for

designing novel peptides with enhanced properties. The Boc group provides temporary

protection of the alpha-amino function during peptide coupling reactions, while the D-

configuration imparts resistance to enzymatic degradation, a crucial attribute for therapeutic

peptides.[1] Furthermore, the 5-methyl modification on the tryptophan indole ring alters its

steric and electronic profile, enabling the fine-tuning of molecular interactions and biological

activity.[2]

A precise understanding of this molecule's fundamental properties, beginning with its molecular

weight, is paramount for its effective use. This guide provides an in-depth analysis of the

molecular weight of N-Boc-5-methyl-D-tryptophan, detailing its theoretical calculation,

experimental verification, and the practical implications of its related physicochemical

characteristics for laboratory applications.

Section 1: Core Molecular Identity
Unambiguous identification is the cornerstone of chemical research. The core identifiers for N-
Boc-5-methyl-D-tryptophan are summarized below, providing a definitive reference for

sourcing, documentation, and analysis.
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Identifier Value Source

Chemical Name

(2R)-2-​[(tert-butoxy)​

carbonylamino]​-​3-​(5-​methyl-

1H-​indol-3-​yl)​propanoic acid

IUPAC Nomenclature

Common Synonyms

N-BOC-5-METHYL-D-

TRYPTOPHAN; D-Tryptophan,

N-[(1,1-

dimethylethoxy)carbonyl]-5-

methyl-

[3]

CAS Number 114873-18-6 [3][4]

Molecular Formula C₁₇H₂₂N₂O₄ [3][4]

Canonical SMILES
CC1=CC2=C(C=C1)NC=C2C

NC(=O)OC(C)(C)C
[3]

InChIKey
LXTPSKBAIKOFNX-

CQSZACIVSA-N
[3]

Section 2: The Concept and Calculation of
Molecular Weight
In scientific discourse, "molecular weight" can refer to two distinct but related values: the

average molecular weight and the monoisotopic mass. The distinction is critical, as the

appropriate value depends entirely on the analytical context.

Average Molecular Weight (MW): This is the weighted average of the masses of all naturally

occurring isotopes of the atoms in the molecule. It is the value used for stoichiometric

calculations in bulk chemical reactions (e.g., determining molar equivalents for a synthesis).

Monoisotopic Mass (MM): This is the mass of the molecule calculated using the mass of the

most abundant isotope of each element. This value is indispensable for high-resolution mass

spectrometry (HRMS), where instruments can resolve ions differing by a single neutron.

Theoretical Calculation
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The molecular weight is calculated from the molecular formula, C₁₇H₂₂N₂O₄, using the standard

atomic weights of the constituent elements.

Carbon (C): 17 atoms × 12.011 u = 204.187 u

Hydrogen (H): 22 atoms × 1.008 u = 22.176 u

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

Oxygen (O): 4 atoms × 15.999 u = 63.996 u

Sum (Average MW): 204.187 + 22.176 + 28.014 + 63.996 = 318.373 u

This value is commonly rounded to 318.4 g/mol .[3][5]

For the monoisotopic mass, the masses of the principal isotopes are used:

¹²C: 17 × 12.000000 = 204.000000

¹H: 22 × 1.007825 = 22.172150

¹⁴N: 2 × 14.003074 = 28.006148

¹⁶O: 4 × 15.994915 = 63.979660

Sum (Monoisotopic Mass): 204.000000 + 22.172150 + 28.006148 + 63.979660 = 318.157958

Da

This calculated mass is in excellent agreement with computationally derived values.[3]

Mass Type Calculated Value Primary Application

Average Molecular Weight 318.4 g/mol
Stoichiometry, Bulk Reagent

Weighing

Monoisotopic Mass 318.157958 Da
High-Resolution Mass

Spectrometry (HRMS)
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Section 3: Experimental Verification of Molecular
Identity
While theoretical calculations provide a precise expected value, empirical verification is the

bedrock of scientific trustworthiness. Mass spectrometry (MS) is the definitive technique for

confirming the molecular weight of a synthesized or purchased compound, thereby validating

its identity.

Mass Spectrometry (MS) Analysis
Electrospray Ionization (ESI) is the preferred MS technique for a moderately polar and

thermally labile molecule like N-Boc-5-methyl-D-tryptophan. It is a soft ionization method that

typically generates intact molecular ions with minimal fragmentation, making data interpretation

straightforward. The instrument measures the mass-to-charge ratio (m/z) of ions, from which

the original molecular mass can be deduced.

Experimental Protocol: ESI-MS Analysis
This protocol describes a self-validating system for confirming the identity of N-Boc-5-methyl-
D-tryptophan.

Sample Preparation:

Accurately weigh approximately 1 mg of the compound.

Dissolve in 1 mL of a suitable solvent, such as methanol (MeOH) or acetonitrile (ACN), to

create a 1 mg/mL stock solution.

Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with a

50:50 mixture of ACN and water, often containing a small amount of acid (e.g., 0.1%

formic acid) to promote protonation for positive ion mode.

Instrumentation and Analysis:

Set up an ESI-MS system for direct infusion or coupled to a liquid chromatography (LC)

system.
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Positive Ion Mode ([M+H]⁺): This is typically the most sensitive mode for this compound

due to the presence of basic nitrogen atoms. The expected primary ion will be the

protonated molecule.

Expected m/z = Monoisotopic Mass + Mass of H⁺ = 318.1579 + 1.0073 = 319.1652

Adduct Formation: Be aware of potential sodium ([M+Na]⁺) or potassium ([M+K]⁺)

adducts, which are common in ESI-MS and serve as additional confirmation.

Expected m/z for [M+Na]⁺ = 318.1579 + 22.9898 = 341.1477

Negative Ion Mode ([M-H]⁻): The carboxylic acid group allows for deprotonation.

Expected m/z = Monoisotopic Mass - Mass of H⁺ = 318.1579 - 1.0073 = 317.1506

Data Interpretation:

Acquire the mass spectrum.

The presence of a high-intensity peak at m/z 319.1652 (in positive mode) or 317.1506 (in

negative mode) with an accuracy of <5 ppm (parts per million) in an HRMS instrument

(like an Orbitrap or TOF) provides definitive confirmation of the compound's identity and,

by extension, its molecular weight.

Visualization: ESI-MS Workflow

Sample Preparation MS Analysis Data Interpretation

1. Weigh Compound 2. Dissolve in MeOH/ACN 3. Dilute for Analysis
(with 0.1% Formic Acid)

4. Infuse into
ESI Source

5. Ionization
(e.g., [M+H]⁺)

6. Mass Analyzer
(m/z measurement) 7. Detector 8. Acquire Spectrum 9. Match Experimental m/z

to Theoretical m/z
10. Identity Confirmed

(<5 ppm error)

Click to download full resolution via product page

Caption: Workflow for identity confirmation by ESI-Mass Spectrometry.
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Section 4: Physicochemical Properties and Their
Practical Implications
The molecular weight of a compound is an intrinsic property that influences its other

physicochemical characteristics. These properties, in turn, dictate how the compound behaves

in experimental settings, from reaction setup to purification and formulation.

Property Value
Implication for
Researchers

Density 1.2 ± 0.1 g/cm³[3]

Standard solid; no special

handling required for weighing

or dispensing.

Boiling Point
545.0 ± 50.0 °C at 760

mmHg[3]

High boiling point indicates low

volatility; stable solid under

standard lab conditions.

Flash Point 283.4 ± 30.1 °C[3]

Not highly flammable, but

standard precautions for

organic solids should be

followed.

logP 3.35[3]

Indicates significant

lipophilicity. The compound will

have good solubility in organic

solvents but limited solubility in

aqueous media. This is critical

for choosing HPLC mobile

phases and reaction solvents.

Chromatographic Purity Assessment
Verifying the molecular weight with MS confirms identity, while chromatography confirms purity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method

for assessing the purity of protected amino acids. The logP of 3.35 suggests that the compound

will be well-retained on a nonpolar stationary phase like C18.
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Protocol: Analytical RP-HPLC
System: HPLC with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Sample Preparation: Prepare a 1 mg/mL solution in 50:50 acetonitrile:water.

Mobile Phase:

A: 0.1% Trifluoroacetic Acid (TFA) in Water

B: 0.1% TFA in Acetonitrile

Gradient: A typical gradient would be 10% to 90% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV absorbance at 280 nm (for the indole ring) and 220 nm (for the peptide

bond/Boc group).

Analysis: A pure sample should yield a single, sharp peak. The integration of this peak

relative to any impurity peaks allows for quantitative purity assessment (e.g., >98%).

Section 5: Contextual Significance in Peptide
Synthesis
The precise molecular weight of N-Boc-5-methyl-D-tryptophan is fundamental to its role in

automated solid-phase peptide synthesis (SPPS), where exact molar quantities are essential

for achieving high coupling efficiencies.

Role in the SPPS Cycle
In a typical Boc-based SPPS workflow, each cycle of amino acid addition involves two key

steps:

Deprotection: The N-terminal Boc group of the growing peptide chain is removed with a

moderate acid like trifluoroacetic acid (TFA).
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Coupling: The next amino acid in the sequence (e.g., N-Boc-5-methyl-D-tryptophan) is pre-

activated and added in molar excess to drive the formation of a new peptide bond to

completion.

Knowing the exact molecular weight (318.4 g/mol ) allows the peptide chemist to accurately

calculate the mass of the reagent needed to achieve the required molar excess (typically 3-5

equivalents) for each coupling step, thereby maximizing the yield and purity of the final peptide.

Visualization: Role in a Single SPPS Coupling Step

Resin-Bound Peptide
(N-terminus Free Amine)

Resin-Bound Peptide
(Chain Elongated, N-Boc Protected)

2. Coupling
(Peptide Bond Formation)

N-Boc-5-Me-D-Trp
(MW = 318.4 g/mol)

Activated Amino Acid
(Active Ester)

1. Activation
(Molar calculation is critical)

Activation Reagent
(e.g., HBTU/DIEA)

Click to download full resolution via product page

Caption: The central role of N-Boc-5-methyl-D-tryptophan in an SPPS coupling step.

Conclusion
N-Boc-5-methyl-D-tryptophan is a highly specialized chemical tool whose effective

application hinges on a foundational knowledge of its molecular properties. Its molecular weight

of 318.4 g/mol is not merely a number but a critical parameter that informs stoichiometric

calculations for synthesis, enables definitive identity confirmation via mass spectrometry, and

influences the chromatographic behavior essential for purity assessment. By integrating
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theoretical understanding with robust experimental protocols, researchers can confidently

utilize this valuable building block to construct novel peptides for advanced therapeutic and

scientific applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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tryptophan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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